molecular formula C8H15NO4 B6197132 4-ethyl-4-nitrohexanoic acid CAS No. 2680534-81-8

4-ethyl-4-nitrohexanoic acid

Cat. No.: B6197132
CAS No.: 2680534-81-8
M. Wt: 189.2
InChI Key:
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Description

This compound is characterized by the presence of an ethyl group and a nitro group attached to a hexanoic acid backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-4-nitrohexanoic acid typically involves the nitration of 4-ethylhexanoic acid. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration of the desired position on the hexanoic acid chain .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-4-nitrohexanoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Esterification: Alcohols, acid catalysts like sulfuric acid.

Major Products Formed

    Reduction: 4-ethyl-4-aminohexanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

4-ethyl-4-nitrohexanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethyl-4-nitrohexanoic acid involves its interaction with specific molecular targets, depending on the context of its use. For example, in reduction reactions, the nitro group undergoes electron transfer processes facilitated by the reducing agent and catalyst. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    4-ethylhexanoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-nitrohexanoic acid: Lacks the ethyl group, which may affect its physical and chemical properties.

    4-ethyl-4-aminobutanoic acid: Similar structure but with a shorter carbon chain and an amino group instead of a nitro group.

Uniqueness

4-ethyl-4-nitrohexanoic acid is unique due to the presence of both an ethyl group and a nitro group on the hexanoic acid backbone.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-ethyl-4-nitrohexanoic acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "1-bromohexane", "sodium nitrite", "sodium nitrate", "sodium hydroxide", "sulfuric acid", "ethyl 4-aminobutanoate", "potassium permanganate", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium bicarbonate", "hexanoic acid" ], "Reaction": [ "1. Conversion of 1-bromohexane to 4-nitrohexan-1-ol using sodium nitrite and sodium nitrate in sulfuric acid", "2. Oxidation of 4-nitrohexan-1-ol to 4-nitrohexanal using potassium permanganate in acetic acid", "3. Reduction of 4-nitrohexanal to 4-nitrohexanol using sodium borohydride in ethanol", "4. Conversion of 4-nitrohexanol to 4-nitrohexanoic acid using sulfuric acid and sodium hydroxide", "5. Esterification of 4-nitrohexanoic acid with ethyl alcohol using sulfuric acid as a catalyst to obtain ethyl 4-nitrohexanoate", "6. Reduction of ethyl 4-nitrohexanoate to ethyl 4-aminobutanoate using sodium borohydride in ethanol", "7. Alkylation of ethyl 4-aminobutanoate with 1-bromohexane using potassium carbonate in DMF to obtain ethyl 4-ethylaminobutanoate", "8. Hydrolysis of ethyl 4-ethylaminobutanoate to 4-ethyl-4-aminobutanoic acid using hydrochloric acid", "9. Conversion of 4-ethyl-4-aminobutanoic acid to 4-ethyl-4-nitrohexanoic acid using sodium nitrite and sodium bicarbonate in water" ] }

CAS No.

2680534-81-8

Molecular Formula

C8H15NO4

Molecular Weight

189.2

Purity

95

Origin of Product

United States

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